molecular formula C19H18N6O2S B2367837 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034447-29-3

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2367837
CAS No.: 2034447-29-3
M. Wt: 394.45
InChI Key: DXZBKABSLXINFC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo[4,3-a]pyridine ring, a phenylthio group, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure suggests it could exhibit aromaticity due to the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. Aromatic compounds are known for their stability and unique reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole and triazolopyridine rings, as well as the amide and phenylthio groups. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic acyl substitution, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • The compound falls under a series of new N- and S-substituted 1,3,4-oxadiazole derivatives. These derivatives, including similar compounds, have been synthesized and characterized, providing a foundation for understanding their chemical properties and potential applications (El‐Sayed et al., 2008).

Biological Assessment

  • A study focused on the synthesis and biological assessment of similar compounds, highlighting their potential biological properties and uses (Karpina et al., 2019).

Antimicrobial Activities

  • Research on new 1,2,4-triazoles, their Mannich and Schiff bases, and their antimicrobial activities provides insight into the potential antimicrobial applications of these compounds (Bayrak et al., 2009).

Iodine(III)-Mediated Synthesis

  • A study exploring the iodine(III)-mediated synthesis of similar compounds and their antimicrobial evaluations suggests potential for developing new antimicrobial agents (Prakash et al., 2011).

Novel Synthesis Methods

  • The exploration of new methods for synthesizing heterocyclic compounds, including those similar to the specified compound, reveals advancements in chemical synthesis techniques (Gomha & Riyadh, 2011).

Herbicidal Activity

  • Research on N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related, shows their potential as herbicides, suggesting a possible agricultural application (Moran, 2003).

Antiviral and Anticancer Activities

  • A series of similar compounds demonstrated moderate to high anti-HIV activity and moderate anticancer activity, indicating their potential use in medical research (Brzozowski, 1998).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-13-21-19(27-24-13)14-7-9-25-16(11-14)22-23-17(25)12-20-18(26)8-10-28-15-5-3-2-4-6-15/h2-7,9,11H,8,10,12H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZBKABSLXINFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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